Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-piperidin-3-ylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)6-5-9-4-3-7-11-8-9;/h9,11H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRCKVQDAJMIGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019852-05-1 |

Source

|

| Record name | 3-Piperidinepropanoic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(piperidin-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride"

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in medicinal chemistry. The document details a robust, proposed synthesis pathway, including an in-depth analysis of the reaction mechanism and step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the compound, encompassing its physicochemical properties and predicted spectroscopic data (¹H NMR, ¹³C NMR). The guide also explores the compound's significance as a derivative of nipecotic acid, a known GABA reuptake inhibitor, contextualizing its potential applications in the development of novel therapeutics for neurological disorders. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Piperidine-3-yl Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a cornerstone for designing molecules that interact with biological targets. Specifically, the 3-substituted piperidine motif, as seen in nipecotic acid, is of significant interest. Nipecotic acid and its derivatives are well-established inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission.[1][2] Malfunctions in this system are linked to several neurological disorders, including epilepsy and anxiety.[2]

This compound is a versatile intermediate that extends the core nipecotic acid structure with a flexible three-carbon ester chain. This modification offers a valuable handle for further chemical elaboration, enabling the exploration of structure-activity relationships in the development of novel GAT inhibitors or other targeted therapies. This guide provides a detailed exploration of its synthesis and a predictive analysis of its key properties.

Synthesis of this compound

The synthesis of the target compound can be logically approached in two main stages: the formation of the free base, Ethyl 3-(piperidin-3-yl)propanoate, followed by its conversion to the stable hydrochloride salt. A plausible and efficient method for the first stage is the aza-Michael addition reaction.

Proposed Synthesis Pathway

The overall synthetic transformation is depicted below. The key step is the conjugate addition of a protected 3-aminopiperidine derivative to ethyl acrylate, followed by deprotection and salt formation.

Sources

- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"characterization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride"

An In-depth Technical Guide to the Characterization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of pharmaceutical development. Its structure, combining a piperidine ring with an ethyl propanoate side chain, makes it a valuable scaffold for the synthesis of more complex molecules. Piperidine moieties are prevalent in a wide array of approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic characterization of this compound, offering a foundational understanding for its application in drug discovery and development. Such intermediates are crucial in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of therapeutic agents for a range of conditions.[1]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer key properties based on its chemical structure and data from closely related analogues.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₂₀ClNO₂ | Derived from the free base C₁₀H₁₉NO₂[2][3] |

| Molecular Weight | 221.72 g/mol | Calculated from the molecular formula. |

| Monoisotopic Mass | 185.14159 Da (Free Base) | PubChem[2][3] |

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form enhances aqueous solubility. |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | Inferred from the solid nature of similar hydrochloride salts. |

| Predicted XlogP | 1.1 - 1.3 | Computational prediction from PubChem for the free base.[2][3] |

Synthesis and Purification: A Practical Approach

A common and efficient method for the synthesis of Ethyl 3-(piperidin-3-yl)propanoate involves a Michael addition reaction. This approach utilizes the nucleophilic nature of the piperidine nitrogen to react with an α,β-unsaturated ester, such as ethyl acrylate.

A plausible synthetic route is as follows:

-

Reaction Setup: 3-aminopiperidine (or a suitable precursor) is dissolved in a polar aprotic solvent like ethanol or acetonitrile.

-

Michael Addition: Ethyl acrylate is added to the solution, and the reaction mixture is stirred, often at an elevated temperature to drive the reaction to completion. The use of a catalyst, such as a mild acid or base, may be employed to facilitate the reaction. A related synthesis of ethyl 3-(pyridin-2-ylamino) propanoate utilizes trifluoromethanesulfonic acid as a catalyst.[4]

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired Ethyl 3-(piperidin-3-yl)propanoate free base.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in dioxane or diethyl ether) is added dropwise with stirring.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure and data from similar compounds like ethyl propionate, the following key resonances can be predicted:[5][6]

-

Ethyl Ester Group: A triplet around 1.2 ppm (3H, -CH₂CH₃ ) and a quartet around 4.1 ppm (2H, -CH₂ CH₃). The splitting pattern arises from coupling to the adjacent methylene and methyl protons, respectively.

-

Propanoate Chain: Two multiplets corresponding to the two methylene groups of the propanoate chain (-CH₂CH₂ -).

-

Piperidine Ring: A complex series of multiplets in the range of approximately 1.5-3.5 ppm, corresponding to the protons on the piperidine ring. The presence of the hydrochloride salt will result in the protonation of the piperidine nitrogen, leading to a downfield shift of the adjacent protons. The proton on the nitrogen itself may appear as a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. Key predicted chemical shifts include:

-

Carbonyl Carbon: A signal in the downfield region, typically around 170-175 ppm, corresponding to the ester carbonyl carbon.

-

Ethyl Ester Group: Signals for the -OCH₂ - carbon at approximately 60 ppm and the -CH₂CH₃ carbon at around 14 ppm.

-

Propanoate and Piperidine Carbons: A series of signals in the aliphatic region (approximately 20-60 ppm) corresponding to the carbons of the propanoate chain and the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the protonated amine (secondary ammonium salt).

-

C-H Stretch: Sharp peaks in the range of 2800-3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹, which is characteristic of the ester carbonyl group.

-

C-O Stretch: A signal in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

For Ethyl 3-(piperidin-3-yl)propanoate, the expected molecular ion peak ([M+H]⁺) for the free base would be at m/z 186.14887.[2][3] In the mass spectrum, fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the piperidine ring.

Caption: Analytical workflow for the characterization of the target compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on safety data for similar compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[7][8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable intermediate for synthetic and medicinal chemistry. A thorough characterization using a suite of analytical techniques, including NMR, IR, and mass spectrometry, is crucial to confirm its identity and purity. This guide provides a comprehensive framework for the characterization of this compound, enabling researchers and drug development professionals to confidently utilize it in their synthetic endeavors. The insights provided herein are foundational for the advancement of novel therapeutic agents.

References

-

PubChemLite. This compound (C10H19NO2). Available at: [Link].

-

PubChemLite. Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2). Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link].

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available at: [Link].

-

Filo. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1... Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

Preamble: Charting a Course for Mechanistic Discovery

To the researchers, scientists, and drug development professionals delving into the novel chemical entity Ethyl 3-(piperidin-3-yl)propanoate hydrochloride, this guide serves as a comprehensive roadmap. In the absence of established pharmacological data, we must proceed with a scientifically rigorous, hypothesis-driven approach to unveil its mechanism of action. This document is structured not as a static review of known facts, but as a dynamic experimental blueprint, designed to systematically investigate, validate, and characterize the biological activity of this compound. Our narrative will be grounded in the principles of rational drug discovery, where structural analogy informs our initial hypotheses, and robust experimental design provides the empirical evidence needed to transform speculation into scientific certainty. We will proceed with the core assumption that a molecule's structure dictates its function, and through a logical sequence of in vitro and cellular assays, we will illuminate the pharmacological soul of this compound.

Part 1: Foundational Analysis and Hypothesis Generation

Molecular Scaffolding: Clues from Chemical Architecture

This compound is a piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of neuroactive compounds. Its presence suggests a potential interaction with targets within the central nervous system (CNS). The ethyl propanoate side chain introduces a degree of lipophilicity and potential for esterase-mediated cleavage, a factor to consider in metabolic stability and potential prodrug characteristics.

A critical observation is the structural similarity of the core scaffold to known inhibitors of neurotransmitter transporters, particularly the GABA transporters (GATs). The piperidine ring can be seen as a constrained analog of GABA, and similar structures are known to interact with the GATs. This leads us to our primary hypothesis.

Primary Hypothesis: Inhibition of GABA Reuptake

We postulate that this compound functions as a GABA reuptake inhibitor (GRI) . The reuptake of GABA from the synaptic cleft by GATs is the principal mechanism for terminating its inhibitory neurotransmission.[1][2] By blocking this process, a GRI would increase the extracellular concentration of GABA, thereby enhancing GABAergic tone.[2][3] This enhanced inhibitory signaling can have profound effects on neuronal excitability, a mechanism leveraged in the treatment of epilepsy, anxiety disorders, and other neurological conditions.[1][2][4]

This hypothesis is attractive due to the structural relationship to nipecotic acid, a known GAT-1 inhibitor, and other piperidine-containing GRIs like tiagabine.[3]

Alternative Hypotheses

While GABA reuptake inhibition is our primary focus, we must remain open to other possibilities. The piperidine scaffold is also present in compounds targeting:

-

Nicotinic Acetylcholine Receptors (nAChRs): Certain piperidine derivatives are known to modulate nAChRs.[5]

-

Sigma Receptors: These enigmatic receptors are implicated in a variety of CNS functions and are a target for many piperidine-containing compounds.

-

Ion Channels: The charged nature of the protonated piperidine nitrogen could facilitate interaction with voltage-gated or ligand-gated ion channels.

-

Enzyme Inhibition: The compound could potentially inhibit enzymes involved in neurotransmitter metabolism, such as GABA transaminase (GABA-T), although this is considered less likely based on the structure.

Our experimental design will allow for the systematic exploration of these possibilities should the primary hypothesis prove to be unfounded.

Part 2: A Phased Experimental Approach to Mechanistic Validation

We will proceed through a multi-tiered experimental plan, starting with broad, target-agnostic screening and progressively narrowing our focus to specific, hypothesis-driven assays.

Tier 1: Initial Target Identification and Functional Screening

The initial phase is designed to cast a wide net and identify the most probable molecular targets of this compound.

This is a cornerstone of early-stage drug discovery, allowing for the simultaneous screening of our compound against a large panel of receptors, transporters, and ion channels.

Experimental Protocol: Radioligand Binding Assay Panel

-

Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, water). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10 µM to 1 nM).

-

Assay Panel Selection: Utilize a commercially available binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of CNS targets, with a particular emphasis on:

-

Neurotransmitter Transporters: GAT-1, GAT-2, GAT-3, BGT-1, DAT, SERT, NET.

-

GABA Receptors: GABA-A, GABA-B.

-

Nicotinic Acetylcholine Receptors: α4β2, α7, etc.

-

Sigma Receptors: σ1, σ2.

-

-

Assay Execution: The contract research organization (CRO) will perform competitive binding assays. In brief, cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and varying concentrations of the test compound.

-

Data Analysis: The amount of radioligand displaced by the test compound is measured by scintillation counting. The results are expressed as a percentage of inhibition of specific binding. A significant inhibition (typically >50% at 10 µM) flags a potential interaction.

Causality and Self-Validation: This broad screening approach is self-validating in its comprehensiveness. By testing against a wide array of targets, we minimize the risk of confirmation bias and can confidently identify the most promising leads for further investigation. A strong and selective "hit" on GAT-1 in this panel would provide the first piece of compelling evidence for our primary hypothesis.

Caption: Tier 1 workflow for initial target identification.

Tier 2: Hypothesis-Driven Quantitative Analysis

Assuming a positive result from the Tier 1 screening for GATs, we will proceed to quantify this interaction and confirm its functional consequences.

A full concentration-response curve will be generated to determine the binding affinity (Ki) of this compound for the identified GAT subtype(s).

Experimental Protocol: Saturation Binding Assay

-

Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human GAT-1 transporter (hGAT-1).

-

Assay Conditions: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine or [³H]GABA) and a range of concentrations of the test compound.

-

Data Collection: After incubation and washing, measure the bound radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness: The determination of a quantitative Ki value provides a robust measure of the compound's potency at the target, allowing for direct comparison with known GRIs and establishing a benchmark for structure-activity relationship (SAR) studies.

This is the critical experiment to confirm that the observed binding translates into a functional inhibition of the transporter.

Experimental Protocol: [³H]GABA Uptake Assay

-

Cell Culture: Culture a cell line stably expressing hGAT-1 (e.g., HEK293-hGAT-1).

-

Assay Procedure:

-

Plate the cells in a suitable multi-well format.

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine).

-

Initiate the uptake by adding a solution containing [³H]GABA.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of GABA uptake inhibition against the log concentration of the test compound to determine the IC50 value.

Causality and Self-Validation: This functional assay directly measures the activity of the transporter and its inhibition by our compound. A concentration-dependent decrease in [³H]GABA uptake would provide strong, direct evidence that this compound is a functional inhibitor of GAT-1, validating our primary hypothesis.

Caption: Proposed mechanism of GABA reuptake inhibition.

Tier 3: Cellular and Ex Vivo Confirmation

The final tier of our investigation will assess the compound's effects in a more physiologically relevant context.

Patch-clamp electrophysiology on primary neuronal cultures or brain slices can directly measure the physiological consequences of enhanced GABAergic signaling.

Experimental Protocol: Whole-Cell Patch-Clamp

-

Preparation: Prepare acute brain slices (e.g., from the hippocampus) or primary neuronal cultures.

-

Recording: Obtain whole-cell recordings from pyramidal neurons.

-

Stimulation: Electrically stimulate inhibitory interneurons to evoke GABAergic inhibitory postsynaptic currents (IPSCs).

-

Compound Application: Perfuse the slice or culture with a known concentration of this compound.

-

Data Analysis: Measure the amplitude and decay kinetics of the IPSCs before and after compound application. An increase in the duration (prolonged decay time) of the IPSCs would be consistent with reduced GABA clearance from the synapse.

Authoritative Grounding: This technique is the gold standard for assessing synaptic function and provides a direct physiological readout of the compound's activity at the synapse.

Part 3: Data Synthesis and Mechanistic Conclusion

Quantitative Data Summary

All quantitative data should be meticulously tabulated to allow for clear interpretation and comparison.

| Assay Type | Target | Parameter | Value | Reference Compound (Tiagabine) |

| Radioligand Binding | hGAT-1 | Ki (nM) | To be determined | ~50 nM |

| Functional Uptake | hGAT-1 | IC50 (nM) | To be determined | ~100 nM |

| Electrophysiology | Native Synapses | % Increase in IPSC Decay | To be determined | Variable |

Interpretation of Potential Outcomes

-

Outcome 1: Potent and Selective GAT-1 Inhibition: If the compound demonstrates a low nanomolar Ki and IC50 for GAT-1, with significantly lower affinity for other transporters and receptors, and prolongs IPSCs in brain slices, the mechanism of action as a GAT-1 reuptake inhibitor is strongly supported.

-

Outcome 2: Non-Selective Transporter Inhibition: If the compound inhibits multiple neurotransmitter transporters (e.g., GATs, DAT, SERT) with similar potencies, it would be classified as a non-selective reuptake inhibitor. This would have different therapeutic and side-effect implications.

-

Outcome 3: No Significant Transporter Activity: If the Tier 1 and Tier 2 assays are negative for GATs, we would revisit our alternative hypotheses and use the results of the broad binding panel to guide the next phase of investigation, potentially focusing on nAChRs or sigma receptors.

Conclusion: From Hypothesis to Understanding

This technical guide outlines a systematic and logical pathway to elucidate the mechanism of action of this compound. By commencing with a broad, unbiased screening approach and progressively focusing on a well-reasoned, primary hypothesis, we can efficiently and robustly characterize the pharmacological profile of this novel chemical entity. The integration of binding, functional, and physiological assays ensures a multi-faceted validation of the proposed mechanism, providing the rigorous scientific foundation necessary for any subsequent drug development efforts. The journey from a chemical structure to a defined mechanism of action is a cornerstone of modern pharmacology, and the framework presented here provides the map for that journey.

References

-

MySkinRecipes. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride.[Link]

-

Cleveland Clinic. Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits.[Link]

-

Wikipedia. GABA.[Link]

-

PubMed Central (PMC). Structural basis of GABA reuptake inhibition.[Link]

-

Taylor & Francis. GABA reuptake inhibitors – Knowledge and References.[Link]

-

Wikipedia. GABA reuptake inhibitor.[Link]

Sources

- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride [myskinrecipes.com]

A Technical Guide to Establishing the Pharmacological Profile of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

Introduction

Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is a novel chemical entity (NCE) with a piperidine scaffold, a structural motif present in numerous neurologically active and antimicrobial agents. As of this writing, a comprehensive pharmacological profile for this specific compound is not extensively documented in publicly accessible literature. This guide, therefore, serves a dual purpose: it is both an in-depth technical manual for researchers and a strategic workflow for drug development professionals tasked with characterizing such an NCE from the ground up.

Instead of presenting a static profile, this document outlines the dynamic, multi-stage process of building one. It provides the scientific rationale, experimental designs, and self-validating protocols required to elucidate the mechanism of action, pharmacokinetic properties, and preliminary safety of this compound. This approach ensures that every step generates robust, decision-driving data, transforming an unknown molecule into a well-understood pharmacological tool or potential therapeutic candidate.

Part 1: Foundational Profiling: Physicochemical and In Silico Characterization

Before embarking on biological assays, a foundational understanding of the molecule's intrinsic properties is paramount. These characteristics are critical determinants of a compound's behavior in both experimental assays and biological systems, influencing everything from solubility in assay buffers to absorption in the gut.[1][2]

Physicochemical Property Determination

The measurement of key physicochemical properties is a crucial first step to reduce attrition rates due to poor biopharmaceutical characteristics.[3] These data inform formulation strategies, predict oral absorption, and ensure the reliability of subsequent in vitro and in vivo experiments.[2][4]

Table 1: Essential Physicochemical Parameters and Methodologies

| Parameter | Experimental Method | Rationale & Significance |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., HPLC-UV) | Determines the maximum concentration achievable in aqueous media, which is critical for designing relevant in vitro assays and for predicting dissolution in the gastrointestinal tract. Poor solubility can be a major hurdle for oral drug development. |

| Lipophilicity (Log P / Log D) | Shake-flask method (Octanol/Water) or automated HPLC methods | Measures the compound's distribution between a lipid and an aqueous phase. Log D (at physiological pH 7.4) is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. |

| Ionization Constant (pKa) | Potentiometric titration or UV-spectrophotometry | Identifies the pH at which the compound is 50% ionized. The piperidine nitrogen is basic and will be protonated at physiological pH, influencing solubility, receptor interaction, and cell penetration. |

| Chemical Stability | HPLC-based stability assays in various buffers (pH range) and simulated biological fluids (SGF, SIF) | Assesses degradation over time under different conditions. Instability can lead to inaccurate potency measurements and the formation of potentially toxic degradants. |

| Solid-State Properties | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Characterizes the crystalline form (polymorphism) of the hydrochloride salt. Different polymorphs can have vastly different solubility and stability profiles, impacting manufacturability and bioavailability.[5] |

In Silico Profiling and Target Prediction

Computational tools provide a cost-effective initial screen to generate hypotheses about the compound's potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

Target Prediction: The structure can be compared against databases of known pharmacologically active compounds. Given the piperidine core, similarity searches may suggest potential interactions with CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, or transporters.

-

ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict properties like blood-brain barrier penetration, potential for hERG channel inhibition, and susceptibility to metabolism by cytochrome P450 enzymes.[1]

Part 2: In Vitro Pharmacology: Unveiling the Mechanism of Action

In vitro pharmacology is the cornerstone of profiling, designed to identify the molecular target of a compound and characterize the nature of the interaction.[6] This phase moves from broad screening to specific, mechanistic studies.

Target Identification and Validation

The most unbiased approach to identifying a primary target for a novel compound is to screen it against a broad panel of biologically relevant targets. This process is crucial for discovering its intended mechanism of action and uncovering potential off-target activities that could lead to side effects.

Caption: Workflow for In Vitro Target Identification.

Mechanism of Action (MoA) and Potency Determination

Once a primary target is confirmed, the next step is to define the nature of the interaction. For a receptor, this involves determining if the compound is an agonist (activator), antagonist (blocker), or allosteric modulator. Functional assays are required to measure the compound's effect on cellular signaling pathways downstream of the target.

Caption: Hypothetical Signaling Pathway for a D2 Receptor Antagonist.

Potency is quantified as the concentration of the compound required to produce a 50% effect, either as an IC₅₀ (for inhibition) or EC₅₀ (for activation). This is a critical metric for comparing different compounds and is determined from the dose-response curves generated during hit confirmation.

Experimental Protocol: Radioligand Binding Assay for Potency (IC₅₀) Determination

This protocol describes a self-validating system to determine the binding affinity of a test compound for a target receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known radioligand to a target receptor (e.g., Dopamine D2 receptor) in a competitive binding experiment.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand (e.g., [³H]-Spiperone for D2 receptors).

-

Test compound: this compound, serially diluted.

-

Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and microplate scintillation counter.

Methodology:

-

Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer, typically spanning from 100 µM to 1 pM.

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding Wells: Add radioligand at its K_d_ concentration.

-

Non-Specific Binding (NSB) Wells: Add radioligand and the non-specific binding control.

-

Test Compound Wells: Add radioligand and each concentration of the serially diluted test compound.

-

-

Initiate Reaction: Add the prepared cell membranes to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. The choice of time and temperature is critical and must be optimized for the specific receptor-ligand pair to ensure equilibrium is reached without significant degradation of reagents.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the filter mat using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 times) to remove any remaining unbound radioligand. This step is crucial for reducing background noise.

-

Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Convert test compound counts to percentage inhibition relative to the specific binding.

-

Plot percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Part 3: Pharmacokinetic (ADME) Profiling

Pharmacokinetics (PK) describes how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion.[7] Early assessment of PK properties is essential to ensure a compound can reach its target in the body at a sufficient concentration and for an adequate duration.[8][9]

In Vitro ADME Assays

These cell-free or cell-based assays provide early, high-throughput data on key PK processes.[10][11]

-

Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes (e.g., in liver microsomes or hepatocytes). A compound that is metabolized too quickly will have a short half-life in the body.

-

CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

-

Plasma Protein Binding (PPB): Measures the extent to which the compound binds to proteins in the blood. Only the unbound (free) fraction of a drug is available to interact with its target, so high PPB can reduce efficacy.

-

Permeability: Uses cell-based models (e.g., Caco-2 cells) to predict absorption across the intestinal wall.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance rate of this compound in a liver microsomal preparation.

Materials:

-

Pooled liver microsomes (e.g., human, rat).

-

Test compound (1 µM final concentration).

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (pH 7.4).

-

Control compounds: one high-turnover (e.g., Verapamil) and one low-turnover (e.g., Warfarin) for system validation.

-

Acetonitrile with an internal standard for reaction termination and sample analysis.

-

LC-MS/MS system for quantification.

Methodology:

-

Incubation Preparation: Prepare a master mix of microsomes and buffer in a 96-well plate and pre-warm to 37°C.

-

Initiate Reaction: Add the test compound and control compounds to the wells. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a separate plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the termination plate to pellet the precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the initial linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.

-

Calculate intrinsic clearance (CL_int_) in µL/min/mg protein. This value can be scaled to predict hepatic clearance in vivo.

-

In Vivo Pharmacokinetics

In vivo studies, typically in rodents, are necessary to understand how all ADME processes integrate in a whole organism.[12][13]

Table 2: Key In Vivo Pharmacokinetic Parameters

| Parameter | Description | How It's Determined | Significance |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determined from the dose and AUC after intravenous (IV) administration. | A measure of the body's efficiency in eliminating the drug. High clearance leads to a short duration of action. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Determined from IV administration data. | Indicates the extent of drug distribution into tissues. A high Vd suggests the drug is concentrating in tissues rather than staying in the plasma. |

| Half-Life (t₁/₂) | The time required for the drug concentration in the plasma to decrease by half. | Calculated from the elimination rate constant. | Determines the dosing interval needed to maintain therapeutic concentrations. |

| Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation unchanged. | F% = (AUC_oral_ / AUC_IV_) * 100. Requires both oral and IV dosing in separate animal cohorts. | A key parameter for oral drugs. Low bioavailability may be due to poor absorption or high first-pass metabolism in the liver.[8] |

| C_max_ & T_max_ | The maximum plasma concentration achieved after oral dosing and the time at which it occurs. | Directly measured from the plasma concentration-time curve after oral dosing. | Relevant for assessing the onset of action and potential for concentration-dependent side effects. |

Part 4: Preliminary Safety and Toxicological Assessment

Preclinical safety studies are essential to evaluate the potential toxicity of a drug candidate before it can be tested in humans.[14][15][16][17]

-

In Vitro Toxicology: Early screens are used to flag common liabilities.

-

Cytotoxicity: Assesses the general toxicity of the compound to cultured cells (e.g., HepG2 liver cells) to determine the concentration at which it causes cell death.

-

hERG Liability: A specific assay to check for inhibition of the hERG potassium channel, as blockage can lead to fatal cardiac arrhythmias.

-

Genotoxicity (Ames Test): Screens for the potential of a compound to cause mutations in DNA.

-

-

In Vivo Toxicology: Acute toxicity studies in rodents are performed to identify a maximum tolerated dose (MTD) and observe any overt signs of toxicity. This helps establish a safe starting dose for future efficacy studies and for first-in-human clinical trials.[18]

Part 5: Data Synthesis for Lead Optimization

The data gathered from pharmacological, pharmacokinetic, and toxicological studies are not endpoints in themselves. They are inputs for the iterative process of drug discovery known as lead optimization.

Structure-Activity Relationship (SAR) Studies

SAR is the process of understanding how modifications to a molecule's chemical structure affect its biological activity and properties.[19][20][21][22][23] By synthesizing and testing analogs of this compound (e.g., modifying the ethyl ester, substituting on the piperidine ring), researchers can build a detailed map of the SAR. This knowledge is used to rationally design new compounds with improved potency, selectivity, metabolic stability, and safety.

Caption: The Iterative Cycle of Lead Optimization.

Conclusion

Establishing the pharmacological profile of a novel chemical entity like this compound is a systematic, multidisciplinary endeavor. It begins with foundational physicochemical and in silico assessments, progresses through rigorous in vitro studies to identify a mechanism of action, and integrates in vivo pharmacokinetic and safety data to build a holistic understanding of the compound's behavior. Each step is a self-validating system designed to generate high-quality data that informs the next. This comprehensive approach is essential for mitigating risk in drug development and for rationally designing molecules with the potential to become future therapeutics.

References

-

Porsolt. In Vitro Pharmacology Study Capabilities. Porsolt. [Link]

-

MDPI. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences. [Link]

-

QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]

-

PubMed. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques. Journal of the American Society for Mass Spectrometry. [Link]

-

Vipergen. Drug Discovery Workflow - What is it?. Vipergen. [Link]

-

Charles River Laboratories. Preclinical GLP Toxicology Studies. Charles River Laboratories. [Link]

-

Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]

-

AMSbiopharma. Preclinical research strategies for drug development. AMSbiopharma. [Link]

-

National Institutes of Health (NIH). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]

-

Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

-

Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical. [Link]

-

PubMed. Preclinical safety testing of new drugs. Annals of Clinical and Laboratory Science. [Link]

-

Collaborative Drug Discovery. SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

-

IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

-

ResearchGate. The Effective Application of Metabolite Profiling in Drug Design and Discovery. ResearchGate. [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

-

Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

-

National Center for Biotechnology Information (NCBI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

-

PPD. Preclinical Studies in Drug Development. PPD. [Link]

-

PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery. [Link]

-

National Institutes of Health (NIH). On Exploring Structure Activity Relationships. Journal of Cheminformatics. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

-

ResearchGate. Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

-

PubMed. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences. [Link]

-

Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

Creative Biolabs. In Vivo PK Studies. Creative Biolabs. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. langhuapharma.com [langhuapharma.com]

- 5. pacelabs.com [pacelabs.com]

- 6. In Vitro Pharmacology Study Capabilities | PORSOLT [porsolt.com]

- 7. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. selvita.com [selvita.com]

- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bioivt.com [bioivt.com]

- 14. criver.com [criver.com]

- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 16. Preclinical safety testing of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ppd.com [ppd.com]

- 18. fda.gov [fda.gov]

- 19. collaborativedrug.com [collaborativedrug.com]

- 20. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 21. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. excelra.com [excelra.com]

Unveiling the GABAergic Potential of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, making GABAergic pathways a pivotal target for therapeutics aimed at neurological and psychiatric disorders. This technical guide delves into the scientific investigation of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride as a putative GABA analogue. While direct pharmacological data for this specific compound is not extensively available in the public domain, this document serves as a comprehensive manual for its synthesis, characterization, and evaluation. We provide a structured approach, grounded in established methodologies, for researchers to explore its potential as a novel modulator of the GABA system. This guide offers detailed experimental protocols, from in vitro receptor binding and functional assays to in vivo behavioral models, empowering research teams to systematically uncover the compound's pharmacological profile.

Introduction: The Rationale for Novel GABA Analogues

The therapeutic landscape for conditions such as epilepsy, anxiety disorders, neuropathic pain, and spasticity is significantly influenced by drugs that modulate the GABAergic system. However, existing therapies are often beset by limitations including adverse effects, tolerance development, and incomplete efficacy. This necessitates the exploration of novel chemical entities with improved pharmacological profiles. This compound, with its structural resemblance to GABA and the presence of a piperidine ring—a common motif in CNS-active drugs—presents a compelling candidate for investigation as a new GABA analogue.

Compound Profile: this compound

-

Molecular Formula: C₁₀H₁₉NO₂ · HCl[1]

-

Molecular Weight: 221.72 g/mol

-

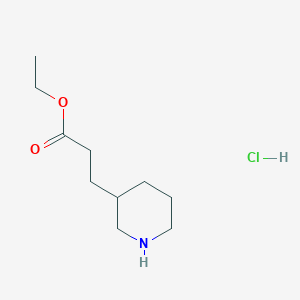

Chemical Structure:

Caption: 2D structure of Ethyl 3-(piperidin-3-yl)propanoate.

-

Physicochemical Properties (Predicted):

-

XlogP: 1.1[1]

-

Hydrogen Bond Donor Count: 2

-

Hydrogen Bond Acceptor Count: 3

-

Rotatable Bond Count: 4

-

Synthesis and Purification

Hypothetical Synthetic Workflow

Sources

"in vitro activity of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride"

An In-Depth Technical Guide to the In Vitro Characterization of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

Introduction

This compound is a piperidine-containing organic compound. While chemical and physical properties are documented by various suppliers, a review of publicly available scientific literature reveals a significant gap in our understanding of its biological activity. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its presence suggests a potential for interaction with various receptors, ion channels, and enzymes.

This guide, therefore, serves as a prospective framework for researchers and drug development professionals. It outlines a comprehensive, multi-stage research program designed to systematically investigate the in vitro activity of this compound. We will proceed from foundational safety and viability assessments to broad-based target screening and culminate in detailed mechanism of action (MoA) studies. The experimental choices detailed herein are grounded in established pharmacological principles, providing a self-validating workflow to robustly characterize this novel chemical entity.

Part 1: Foundational Profiling - Cytotoxicity and Metabolic Stability

Before embarking on specific activity-based assays, it is imperative to establish the compound's fundamental interaction with biological systems. The primary objectives of this initial phase are to determine the concentration range at which the compound is tolerated by cells and to assess its metabolic stability. This crucial first step prevents misleading results in subsequent assays that could arise from overt toxicity rather than specific pharmacological activity.

In Vitro Cytotoxicity Assessment

The goal is to determine the concentration of the compound that reduces cell viability by 50% (CC50). We recommend screening against a panel of cell lines to identify any cell-type-specific toxicity. A common and robust method is the use of a resazurin-based assay, which measures metabolic activity.

Recommended Cell Lines:

-

HEK293: A human embryonic kidney cell line, widely used for its robustness and ease of transfection.

-

SH-SY5Y: A human neuroblastoma cell line, relevant for a compound with a potential CNS-targeting scaffold.

-

HepG2: A human liver carcinoma cell line, useful for assessing potential hepatotoxicity.

Step-by-Step Protocol: Resazurin (AlamarBlue) Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

-

Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO) and positive controls (e.g., a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 24 to 72 hours.

-

Reagent Addition: Add resazurin solution to each well (to a final concentration of 10% v/v) and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

-

Data Analysis: Convert fluorescence units to percentage of cell viability relative to the vehicle control. Plot the data using a non-linear regression (log[inhibitor] vs. response) to calculate the CC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | CC50 (µM) | Assay Duration |

| HEK293 | > 100 | 48h |

| SH-SY5Y | > 100 | 48h |

| HepG2 | 85 | 48h |

This table represents a potential outcome where the compound shows minimal toxicity, allowing for a wide concentration range in subsequent functional assays.

Metabolic Stability Assessment

An understanding of how quickly a compound is metabolized is crucial for interpreting in vitro data. A compound that is rapidly degraded may show artificially low activity. A common method involves incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes.

Step-by-Step Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Add this compound to the mixture at a final concentration of 1 µM. Incubate at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.

-

Data Analysis: The percentage of compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (Clint) are then calculated from the slope of the natural log plot of the disappearance of the compound.

Part 2: Target-Based Screening - A CNS-Focused Approach

Based on the piperidine scaffold, a logical next step is to screen the compound against a panel of common CNS targets. This allows for an unbiased initial assessment of potential bioactivity. Radioligand binding assays are a gold-standard method for determining if a compound binds to a specific receptor.

Workflow for CNS Target Screening

Caption: A multi-phase workflow for the in vitro characterization of a novel compound.

Recommended Primary Screening Panel

A commercially available screening panel (e.g., from Eurofins or CEREP) is an efficient way to assess activity against dozens of targets simultaneously. Based on the piperidine core, the following target classes are of high interest:

-

GABA Receptors: Specifically the GABA-A receptor, a common target for CNS depressants.

-

Muscarinic Receptors (M1-M5): Due to the prevalence of piperidine in anticholinergic agents.

-

Sigma Receptors (σ1, σ2): A class of proteins implicated in various neurological conditions.

-

Monoamine Transporters (DAT, NET, SERT): To test for activity as a reuptake inhibitor.

Methodology: Radioligand Binding Assay

-

Preparation: A membrane preparation from cells expressing the target receptor is incubated with a specific radioligand (e.g., [3H]-GABA for the GABA receptor).

-

Competition: The incubation is performed in the presence of various concentrations of this compound.

-

Separation: The mixture is filtered through a glass fiber filter to separate the bound radioligand from the unbound.

-

Detection: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.

Part 3: Functional Validation and Mechanism of Action

If a significant binding affinity (e.g., Ki < 1 µM) is identified in the primary screen, the next critical step is to determine if this binding translates into a functional effect (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

Functional Assay Example: GABA-A Receptor Electrophysiology

Assuming a "hit" on the GABA-A receptor, automated patch-clamp electrophysiology is the definitive method to characterize functional activity.

Step-by-Step Protocol: Automated Patch-Clamp

-

Cell Line: Use a cell line stably expressing the human GABA-A receptor subunits of interest (e.g., α1β2γ2 in HEK293 cells).

-

Cell Preparation: Cells are harvested and prepared for use in an automated patch-clamp system (e.g., a QPatch or Patchliner).

-

Compound Application: After establishing a stable whole-cell recording, a known concentration of GABA (e.g., the EC20 concentration) is applied to elicit a baseline current.

-

Test Compound Addition: this compound is then co-applied with GABA to test for positive allosteric modulation (potentiation of the current). Alternatively, it is applied before a high concentration of GABA to test for antagonism (inhibition of the current).

-

Data Analysis: The change in current amplitude in the presence of the test compound is measured and used to determine its functional effect and potency (EC50 or IC50).

Hypothetical Signaling Pathway Investigation

If the compound is found to be a modulator of a G-protein coupled receptor (GPCR), like a muscarinic receptor, further investigation into the downstream signaling pathway is warranted.

Caption: A potential GPCR signaling pathway activated by a novel agonist.

This compound represents a molecule with unexplored biological potential. The lack of existing data should not be a deterrent but rather an opportunity for systematic and rigorous scientific inquiry. By following the structured, multi-phase approach outlined in this guide—from foundational cytotoxicity and stability profiling to broad target screening and deep functional validation—researchers can efficiently and effectively characterize its in vitro activity. This framework ensures that any discovered activity is both genuine and well-defined, providing a solid foundation for potential future drug development efforts.

References

-

Title: Resazurin Cell Viability Assay Protocol Source: BMG Labtech URL: [Link]

-

Title: Microsomal Stability Assay Source: BioIVT URL: [Link]

-

Title: The radioligand binding assay: a critical appraisal Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

-

Title: Automated electrophysiology: the stress-free path to data Source: Sophion Bioscience URL: [Link]

An In-depth Technical Guide to the CNS Activity of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride

A Senior Application Scientist's Perspective on a Hypothesis-Driven Investigation

Introduction

Ethyl 3-(piperidin-3-yl)propanoate hydrochloride is a piperidine derivative with a structure that suggests potential interaction with central nervous system (CNS) targets. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous CNS-active drugs. While there is a lack of specific published data on the CNS activity of this particular compound, its structural similarity to known neuromodulators warrants a thorough investigation.[1] This guide provides a comprehensive, hypothesis-driven framework for the preclinical evaluation of this compound, designed for researchers and drug development professionals. Our central hypothesis is that the compound may exert its effects through modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the CNS.[2] This document will detail the rationale and methodology for a tiered approach to characterizing its potential as a novel CNS agent, from in vitro target engagement to in vivo behavioral profiling.

Part 1: Hypothesis-Driven In Vitro Profiling: Targeting the GABAergic System

The initial phase of characterization focuses on determining if and how this compound interacts with GABA receptors. GABA receptors are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors, both of which are critical targets for anxiolytic, sedative, and anticonvulsant drugs.[2][3]

Radioligand Binding Assays: Assessing Affinity for GABA Receptors

The first step is to quantify the compound's binding affinity for GABA-A and GABA-B receptors. This is achieved through competitive radioligand binding assays using brain tissue homogenates.

Experimental Protocol: GABA-A Receptor Binding Assay [4][5]

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).

-

Perform differential centrifugation to isolate the crude synaptic membrane fraction.

-

Wash the membranes multiple times in a Tris-HCl buffer (50 nM, pH 7.4) to remove endogenous GABA.[5]

-

Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.2 mg/well.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, the radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of this compound.

-

For non-specific binding, use a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).[4]

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

A similar protocol would be employed for GABA-B receptors, using a selective radioligand such as [3H]GABA in the presence of a GABA-A antagonist to isolate GABA-B binding.[5][6]

Functional Assays: Delineating the Mode of Action

Once binding is established, the next critical step is to determine the functional consequence of this interaction. Electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes or patch-clamp on cultured neurons expressing GABA receptors, can elucidate whether the compound is an agonist, antagonist, or allosteric modulator.

Hypothetical Data Summary: In Vitro Profiling

| Assay | Receptor | Radioligand | Ki (nM) | Functional Activity |

| Binding | GABA-A | [3H]muscimol | 150 | To be determined |

| Binding | GABA-B | [3H]GABA | >10,000 | To be determined |

| Electrophysiology | GABA-A | - | - | Positive Allosteric Modulator |

This table presents hypothetical data for illustrative purposes.

Part 2: In Vivo Behavioral Phenotyping: From General CNS Effects to Specific Activities

In vivo studies in rodent models are essential to understand the compound's effects on complex behaviors and to establish a potential therapeutic window.[7][8]

Primary CNS Screening: The Irwin Test

The Irwin test is a comprehensive observational method to assess the general physiological and behavioral effects of a novel compound in rodents. This initial screen helps to identify potential dose-limiting side effects and to guide the dose selection for more specific behavioral assays.

Experimental Protocol: Irwin Test

-

Administer this compound at various doses (e.g., 1, 10, 30, 100 mg/kg, intraperitoneally) to different groups of mice.

-

A trained observer, blind to the treatment, systematically scores a range of parameters at set time points (e.g., 15, 30, 60, 120 minutes post-injection).

-

Parameters include:

-

Behavioral: Alertness, grooming, stereotypy, passivity.

-

Neurological: Motor coordination (gait, righting reflex), muscle tone, reflexes (pinna, corneal).

-

Autonomic: Piloerection, salivation, heart rate, body temperature.

-

-

The data are compiled to create a profile of the compound's overt CNS effects.

Models of Anxiety-Like Behavior

If the in vitro data suggest a GABAergic mechanism, investigating anxiolytic potential is a logical next step. Several well-validated rodent models are available.[9][10][11]

Experimental Protocol: The Elevated Plus Maze (EPM) Test [10]

-

The EPM apparatus consists of two open arms and two enclosed arms, elevated from the floor.

-

Rodents are administered the test compound or vehicle.

-

After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.

-

Over a 5-minute session, the time spent in the open and closed arms, and the number of entries into each arm, are recorded using an automated tracking system.

-

Anxiolytic compounds, like diazepam, typically increase the time spent in and the number of entries into the open arms, as this environment is naturally aversive to rodents.[10]

Experimental Workflow for Preclinical CNS Drug Discovery

Caption: A tiered workflow for CNS drug discovery.

Models of Depressive-Like Behavior

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools for potential antidepressant activity.[12] These tests are based on the principle that animals will adopt an immobile posture after a period of struggling in an inescapable aversive situation, and that this "behavioral despair" is reversed by antidepressant drugs.

Experimental Protocol: The Forced Swim Test (FST) [12]

-

Animals are individually placed in a cylinder of water from which they cannot escape.

-

A pre-test session of 15 minutes is conducted 24 hours before the test session.

-

On the test day, the compound or vehicle is administered.

-

Animals are placed back in the water for a 5-6 minute session.

-

The duration of immobility (floating with only minor movements to keep the head above water) is scored.

-

A significant decrease in immobility time is indicative of a potential antidepressant-like effect.

Hypothetical Data Summary: Behavioral Assays

| Assay | Dose (mg/kg) | Key Parameter | Result vs. Vehicle |

| Elevated Plus Maze | 10 | % Time in Open Arms | ↑ 50% (p < 0.05) |

| Forced Swim Test | 30 | Immobility Time (s) | ↓ 40% (p < 0.01) |

| Rotarod Test | 30 | Latency to Fall (s) | No significant difference |

This table presents hypothetical data for illustrative purposes.

Part 3: Bridging the Gap - PK/PD and Mechanistic Insights

A critical component of any CNS drug discovery program is understanding the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. It is crucial to demonstrate that the compound not only reaches its target in the brain but does so at concentrations relevant to its observed activity.

-

Blood-Brain Barrier (BBB) Penetration: Techniques such as in situ brain perfusion or analysis of brain-to-plasma concentration ratios after systemic administration are necessary to confirm CNS exposure.[13]

-

Electroencephalography (EEG): Preclinical EEG can provide translational biomarkers of a compound's effect on brain activity, offering a more direct measure of target engagement in the CNS.[14]

Proposed GABAergic Signaling Pathway Modulation

Caption: Hypothesized modulation of the GABA-A receptor.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing the CNS activity of this compound. By starting with a clear, testable hypothesis—modulation of the GABAergic system—we can efficiently progress from in vitro target validation to in vivo behavioral phenotyping. The described protocols represent industry-standard methods for preclinical CNS drug discovery. Positive results from this cascade of experiments would provide a strong rationale for further investigation, including more complex cognitive models, safety pharmacology, and lead optimization to improve potency and pharmacokinetic properties. This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a novel therapeutic agent for neurological or psychiatric disorders.

References

-

Castagné, V., Porsolt, R. D., & Moser, P. (2010). Rodent tests of depression and anxiety: Construct validity and translational relevance. Neuroscience & Biobehavioral Reviews, 35(9), 1825-1849. [Link]

-

Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264. [Link]

-

Marques-Lopes, J., & Soares, M. C. (2008). Behavioural assays to model cognitive and affective dimensions of depression and anxiety in rats. Journal of neuroendocrinology, 20(10), 1115-1137. [Link]

-

Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185. [Link]

-

Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]

-

Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

-

Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]

-

Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work? [Link]

-

Medicilon. (n.d.). CNS Pharmacology Models. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]

-

Kumar, V., & Bhat, Z. A. (2018). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International, 1-11. [Link]

-

SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic neurochemistry: molecular, cellular and medical aspects. Lippincott-Raven. [Link]

-

Wikipedia. (n.d.). GABA receptor agonist. [Link]

-

Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. [Link]

-

Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert opinion on investigational drugs, 6(10), 1319-1325. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

Sources

- 1. PubChemLite - this compound (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 2. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 3. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmaron.com [pharmaron.com]

- 8. medicilon.com [medicilon.com]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. criver.com [criver.com]

- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 12. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CNS Preclinical Disease Models - Parkinson & Stroke | Syncrosome [syncrosome.com]

- 14. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers [synapcell.com]

Unlocking the Therapeutic Promise of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploratory potential of Ethyl 3-(piperidin-3-yl)propanoate hydrochloride. While direct literature on this specific molecule is nascent, its structural features, rooted in the privileged piperidine scaffold, suggest a high probability of valuable biological activity. This document will, therefore, serve as a roadmap for its systematic investigation, drawing upon established methodologies and the known pharmacology of analogous structures to illuminate a path toward potential therapeutic applications.

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Therapeutics